REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1Br.[CH:9]1[C:22]2[C:13](=[CH:14][C:15]3[C:20]([C:21]=2B(O)O)=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:12]=[CH:11][CH:10]=1>>[CH:9]1[C:22]2[C:13](=[CH:14][C:15]3[C:20]([C:21]=2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:14]2[C:15]4[C:20]([CH:21]=[C:22]5[C:13]=2[CH:12]=[CH:11][CH:10]=[CH:9]5)=[CH:19][CH:18]=[CH:17][CH:16]=4)=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
149 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Br
|
Name
|
9,10-anthracenediboronic acid ethylene glycol ester
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)B(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
by stirring with 1000 ml of refluxing acetic acid each time (1 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with 100 ml of ethanol each time
|
Type
|
WASH
|
Details
|
washed twice
|
Type
|
FILTRATION
|
Details
|
each time filtered off with suction
|
Type
|
WASH
|
Details
|
The solid is finally washed once with boiling ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C1=C(C=CC=C1)C=1C2=CC=CC=C2C=C2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |